molecular formula C13H11FO3S B2658946 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid CAS No. 899710-20-4

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid

Cat. No.: B2658946
CAS No.: 899710-20-4
M. Wt: 266.29
InChI Key: RSESNYYJKLUSQA-UHFFFAOYSA-N
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Description

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is a high-purity chemical compound with the CAS Number 899710-20-4 . It is a furanic derivative of significant interest in scientific and industrial research, particularly in the field of medicinal chemistry and as a building block for the synthesis of more complex molecules. The compound has a molecular formula of C13H11FO3S and a molecular weight of 266.29 g/mol . Its structure, which incorporates a furoic acid moiety linked via a thioether bridge to a 2-fluorobenzyl group, makes it a valuable intermediate for exploring structure-activity relationships in drug discovery and for the development of novel bioactive small molecules . This product is intended for professional manufacturing and research laboratories only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, medical use, or consumer use . Orders shipping to doctor offices, pharmacies, medical facilities, veterinarians, or residences will be canceled . Please consult the product's safety data sheet prior to use.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c14-11-4-2-1-3-9(11)7-18-8-10-5-6-12(17-10)13(15)16/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESNYYJKLUSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC=C(O2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are likely to be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of furoic acid exhibit significant antimicrobial activities. For instance, compounds similar to 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain furoic acid derivatives had minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially serve as a lead compound for developing new antibacterial agents.

Antitubercular Activity

Another area of interest is the antitubercular activity of furoic acid derivatives. Research has highlighted that modifications to the furoic acid structure can enhance its activity against Mycobacterium tuberculosis, with some derivatives showing MIC values comparable to established drugs like isoniazid . This positions this compound as a candidate for further investigation in the treatment of tuberculosis.

Polymer Production

This compound can also be explored as a precursor for producing bio-based polymers. The production of furan-based dicarboxylic acids from furoic acid derivatives has gained attention due to their potential to replace petroleum-derived plastics. For example, the oxidative conversion of 5-hydroxymethylfurfural (HMF), a related compound, into furandicarboxylic acid (FDCA) is being studied extensively for its application in creating polyethylene furanoate (PEF), a sustainable alternative to polyethylene terephthalate (PET) .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted by Gao et al. synthesized various furoic acid derivatives and tested them against multiple bacterial strains. The results indicated that specific modifications significantly enhanced antibacterial efficacy, suggesting similar potential for this compound .
  • Antitubercular Compound Development : In another study, researchers focused on optimizing furoic acid derivatives for improved activity against drug-resistant strains of Mycobacterium tuberculosis. The findings demonstrated that structural variations could lead to compounds with enhanced therapeutic profiles .
  • Polymer Synthesis Research : Recent advancements in the synthesis of FDCA from furoic acid derivatives have shown promise in developing biodegradable plastics. This research emphasizes the importance of exploring the polymerization potential of compounds like this compound within green chemistry frameworks .

Mechanism of Action

The mechanism of action of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and furoic acid moieties can participate in various biochemical reactions, influencing the activity of target proteins and pathways. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Thioether Derivatives

2-Chloro Analog: 5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic Acid
  • CAS : 696648-20-1
  • Molecular Formula : C₁₃H₁₁ClO₃S
  • Molecular Weight : 282.74 g/mol
  • Key Differences :
    • The chlorine atom at the 2-position of the benzyl group increases molar mass and alters electronic properties compared to fluorine.
    • Density : 1.384 g/cm³ (predicted) vs. fluorine analog (data unavailable).
    • pKa : 3.17 (predicted), similar to the fluorine derivative due to comparable electronegativity .
    • Biological Impact : Chlorine’s larger atomic radius and weaker electron-withdrawing effect may reduce binding affinity to MetAP compared to fluorine .
4-Methyl Analog: 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic Acid
  • CAS : 915923-20-5
  • Molecular Formula : C₁₄H₁₄O₃S
  • Molecular Weight : 262.32 g/mol
  • Substitution at the 4-position (vs. 2-fluoro) disrupts the spatial alignment critical for MetAP inhibition, as 2-substituted phenyl groups are generally more active .

Heterocyclic and Disubstituted Derivatives

5-(2-Trifluoromethylphenyl)-2-furoic Acid
  • CAS: Not provided (referred to as compound 19 in ).
  • Activity : IC₅₀ = 0.15 μM against EcMetAP1 (Mn(II) cofactors), making it one of the most potent furoic acid derivatives .
  • Key Differences :
    • The 2-trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, improving enzyme binding compared to the 2-fluorobenzyl analog.
2,5-Dichlorophenyl Derivative
  • Activity: IC₅₀ = 0.25 μM against EcMetAP1, demonstrating that disubstitution (2,5-dichloro) enhances potency over monosubstituted analogs .
  • Structural Insight : The target compound’s single 2-fluoro substitution may limit activity compared to disubstituted derivatives.

Sulfur-Containing Modifications

5-{[(3-Methylbenzyl)thio]methyl}-2-furoic Acid
5-([(2-Cyanoethyl)sulfanyl]methyl)-2-furoic Acid
  • CAS : 90564-11-7
  • Molecular Formula: C₉H₉NO₃S
  • Melting Point: 126–127°C (ethanol solv.)
  • Key Differences: The cyanoethyl group replaces the benzyl moiety, drastically altering solubility and electronic properties. This compound’s lower molecular weight (211.24 g/mol) may reduce target affinity .

Substituent Effects on Activity

  • Halogens : Fluorine > Chlorine in MetAP inhibition due to stronger electron-withdrawing effects and optimal atomic size for binding .
  • Positional Substitution : 2-Substituted phenyl groups (e.g., 2-fluoro, 2-CF₃) outperform 3- or 4-substituted analogs in activity .
  • Disubstitution : 2,5-Dichloro derivatives show enhanced activity, suggesting synergistic electronic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³)
2-Fluorobenzyl derivative 266.29 ~3.1 N/A
2-Chlorobenzyl derivative 282.74 3.17 1.384
4-Methylbenzyl derivative 262.32 N/A N/A

Biological Activity

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}FOS
  • Molecular Weight : 224.28 g/mol

The presence of the furoic acid moiety contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to furoic acid derivatives. For instance, modifications in the furan ring can enhance antibacterial properties against various pathogens. A comparative study indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .

Bacterial Strain Zone of Inhibition (mm) Comparison Compound
Staphylococcus aureus25Levofloxacin (28 mm)
Escherichia coli22Ciprofloxacin (24 mm)
Bacillus subtilis20Ampicillin (21 mm)

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. In vitro assays demonstrated that derivatives of furoic acid can inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism is thought to involve the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Anticancer Potential

Emerging research indicates that furoic acid derivatives may exhibit anticancer activity. Studies have shown that certain modifications on the furan ring enhance cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several factors:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities with targets such as cyclooxygenase-2 (COX-2), which is implicated in inflammation .
  • Reactive Oxygen Species (ROS) : Some studies indicate that furoic acid derivatives can modulate ROS levels, contributing to their anticancer and anti-inflammatory effects.

Case Studies

  • Antibacterial Efficacy : A study reported the synthesis and evaluation of various furan derivatives, including this compound, demonstrating significant antibacterial activity against drug-resistant strains of Staphylococcus aureus.
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model, compounds structurally similar to this compound showed a reduction in inflammation by up to 50%, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis through mitochondrial pathways, suggesting its viability as a therapeutic agent in oncology .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid?

Answer:
The synthesis typically involves a nucleophilic substitution reaction between 2-furoic acid derivatives and 2-fluorobenzyl thiol precursors. Key steps include:

  • Thioether formation : Reacting 5-(chloromethyl)-2-furoic acid with 2-fluorobenzylthiol in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate the substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Yield optimization : Reaction conditions (temperature, solvent polarity) must be tailored to minimize side products like disulfides or unreacted starting materials .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Assign peaks for the furoic acid moiety (δ ~6.3–7.2 ppm for furan protons) and the 2-fluorobenzyl group (δ ~4.5 ppm for SCH₂, aromatic fluorine coupling in 19F NMR) .
  • HRMS : Confirm molecular ion [M+H]⁺ or [M−H]⁻ to verify molecular formula (e.g., C₁₄H₁₁FO₃S) .
  • FT-IR : Identify carboxylic acid (O−H stretch ~2500–3000 cm⁻¹) and C=O (1690–1720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Answer:

  • HRMS validation : Discrepancies in molecular weight due to isotopic impurities (e.g., 35Cl vs. 37Cl in precursors) require high-resolution mass spectrometry for clarification .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve ambiguities in NMR assignments (e.g., regiochemistry of substitution) .
  • 2D NMR (COSY, HSQC) : Map coupling interactions to distinguish overlapping signals in aromatic regions .

Advanced: What strategies are effective for isotopic labeling (e.g., 13C or 18F) in mechanistic studies?

Answer:

  • 13C labeling : Introduce labeled precursors (e.g., 13C-enriched 2-furoic acid) during synthesis. Monitor incorporation via 13C NMR or isotope-ratio mass spectrometry .
  • 18F radiolabeling : Use nucleophilic fluorination with K[18F]F/Kryptofix® 222 for PET imaging studies. Purify via HPLC (C18 column, acetonitrile/water) to achieve radiochemical purity >95% .

Basic: What biological targets or activities have been explored for this compound?

Answer:

  • Enzyme inhibition : Preliminary studies on related thioether-containing furoic acids suggest potential activity against cyclooxygenase (COX) or microbial enzymes .
  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to assess safety profiles .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Vary substituents : Modify the fluorobenzyl group (e.g., para- vs. ortho-fluoro) or replace the thioether with selenoether/sulfone groups to assess electronic effects .
  • Bioisosteric replacement : Substitute the furoic acid with thiophene or pyrrole carboxylic acids to evaluate ring flexibility .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like kinases or GPCRs .

Basic: What are common impurities in synthesis, and how are they removed?

Answer:

  • Unreacted precursors : Detect via TLC (Rf comparison) and remove via acid-base extraction (e.g., aqueous NaHCO₃ wash for furoic acid) .
  • Oxidation byproducts (e.g., sulfones) : Minimize by conducting reactions under inert atmosphere (N₂/Ar) and using antioxidants like BHT .
  • Purification : Employ preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for challenging separations .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for targets like dihydrofolate reductase .
  • Fluorescence quenching : Study binding to serum albumin (e.g., BSA) using Stern-Volmer plots to quantify affinity constants .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) and LC-MS/MS quantification .

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